Butane-1,4-diol;hexanedioic acid;terephthalic acid
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Overview
Description
Butane-1,4-diol, hexanedioic acid, and terephthalic acid are three distinct organic compounds that play significant roles in various industrial and chemical processes. Butane-1,4-diol is a primary alcohol, hexanedioic acid is a dicarboxylic acid, and terephthalic acid is an aromatic dicarboxylic acid. These compounds are often used as monomers in the production of polymers, such as polyesters and polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butane-1,4-diol
Synthesis from Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.
Industrial Production: The Davy process involves converting maleic anhydride to methyl maleate ester, followed by hydrogenation to yield butane-1,4-diol.
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Hexanedioic Acid
Synthesis from Cyclohexane: Cyclohexane is oxidized using nitric acid to produce hexanedioic acid.
Industrial Production: The oxidation of cyclohexane in the presence of air and a catalyst, such as cobalt or manganese, is a common industrial method.
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Terephthalic Acid
- Synthesis from p-Xylene: p-Xylene is oxidized using air in the presence of a cobalt-manganese catalyst to produce terephthalic acid .
Industrial Production: The Amoco process involves the catalytic oxidation of p-xylene to terephthalic acid.
Chemical Reactions Analysis
Types of Reactions
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Butane-1,4-diol
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Hexanedioic Acid
Reduction: Can be reduced to hexanediol.
Esterification: Reacts with alcohols to form esters.
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Terephthalic Acid
Esterification: Reacts with alcohols to form esters, such as polyethylene terephthalate.
Reduction: Can be reduced to terephthalaldehyde.
Scientific Research Applications
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Butane-1,4-diol
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Hexanedioic Acid
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Terephthalic Acid
Mechanism of Action
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Butane-1,4-diol
Conversion to Gamma-Hydroxybutyric Acid: Butane-1,4-diol is rapidly converted into gamma-hydroxybutyric acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase.
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Hexanedioic Acid
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Terephthalic Acid
Comparison with Similar Compounds
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Butane-1,4-diol
Similar Compounds: 1,2-Butanediol, 1,3-Butanediol, 2,3-Butanediol.
Uniqueness: Butane-1,4-diol is unique in its ability to be converted into gamma-hydroxybutyric acid.
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Hexanedioic Acid
Similar Compounds: Succinic acid, glutaric acid.
Uniqueness: Hexanedioic acid is a key precursor for nylon-6,6 production.
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Terephthalic Acid
Similar Compounds: Isophthalic acid, phthalic acid.
Uniqueness: Terephthalic acid is essential for the production of polyethylene terephthalate.
Properties
CAS No. |
60961-73-1 |
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Molecular Formula |
C18H26O10 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
butane-1,4-diol;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI Key |
VVLUUGNZSQRYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Related CAS |
60961-73-1 130479-65-1 |
Origin of Product |
United States |
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